molecular formula C9H19NO B13247753 3-(Tert-butoxy)piperidine

3-(Tert-butoxy)piperidine

Cat. No.: B13247753
M. Wt: 157.25 g/mol
InChI Key: RSMXSKJUTTWWLA-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)piperidine is an organic compound characterized by a piperidine ring substituted with a tert-butoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxy)piperidine typically involves the protection of the piperidine nitrogen followed by the introduction of the tert-butoxy group. One common method is the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or crystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)piperidine undergoes various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the piperidine ring or the tert-butoxy group, leading to different products.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl alcohol or tert-butyl ketone, while reduction can produce piperidine derivatives with altered functional groups .

Scientific Research Applications

3-(Tert-butoxy)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-butoxy)piperidine involves its interaction with various molecular targets. The tert-butoxy group can influence the reactivity and stability of the piperidine ring, affecting its interactions with other molecules. The compound may act as a nucleophile or electrophile in different reactions, depending on the conditions and the presence of other functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid
  • tert-Butyl 3-oxopiperidine-1-carboxylate
  • tert-Butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

Uniqueness

3-(Tert-butoxy)piperidine is unique due to the specific positioning of the tert-butoxy group on the piperidine ring. This structural feature imparts distinct chemical properties and reactivity patterns compared to other similar compounds. The presence of the tert-butoxy group can enhance the compound’s stability and influence its behavior in various chemical reactions .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]piperidine

InChI

InChI=1S/C9H19NO/c1-9(2,3)11-8-5-4-6-10-7-8/h8,10H,4-7H2,1-3H3

InChI Key

RSMXSKJUTTWWLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CCCNC1

Origin of Product

United States

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